molecular formula C17H20N2O4 B3168029 N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide CAS No. 926233-49-0

N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide

Cat. No. B3168029
CAS RN: 926233-49-0
M. Wt: 316.35 g/mol
InChI Key: QSDCJFYLNGMDOB-UHFFFAOYSA-N
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Description

“N-(3-Amino-2-methylphenyl)propanamide” is a compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It’s used for proteomics research .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. The InChI code for “N-(3-Amino-2-methylphenyl)propanamide” is 1S/C10H14N2O/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and more. For “N-(3-Amino-2-methylphenyl)propanamide”, the molecular weight is 178.23 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of oxadiazole and imidazolinone derivatives bearing a trimethoxybenzamide moiety, including compounds similar to N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide, has been explored for their antimicrobial activity. These derivatives were prepared by coupling with oxadiazole and imidazolinone moieties and evaluated against various bacterial strains, demonstrating significant antimicrobial potential N. Joshi, A. Bapodra, H. Parekh, 1997.

Memory Enhancement and Acetylcholinesterase Inhibition

N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives with potential memory-enhancing properties have been synthesized and biologically evaluated. These compounds exhibited acetylcholinesterase-inhibiting activity with IC50 values in the low micromolar range and showed significant potential as memory enhancers in dose-dependent studies P. Piplani, Manishika Sharma, Pakhuri Mehta, Ruchi Malik, 2018.

Electrochemical Oxidation and Antioxidant Activity

The electrochemical oxidation of amino-substituted benzamides, including structures similar to this compound, has been studied to understand their antioxidant activity. These compounds demonstrate a capacity to act as powerful antioxidants by scavenging free radicals, with their electrochemical behavior providing insights into their radical scavenging mechanisms I. Jovanović, Ante Miličević, Dijana Jadreško, M. Hranjec, 2020.

CNS Depressant Activity

Research on heterocyclic 3,4,5-trimethoxybenzamides, including compounds structurally related to this compound, has identified derivatives with potential central nervous system (CNS) depressant activity. Preliminary pharmacological screening of these derivatives revealed significant CNS depressant properties, warranting further investigation F. Parravicini, M. Pinza, P. Ventura, S. Banfi, G. Pifferi, 1976.

Safety and Hazards

Safety information for “N-(3-Amino-2-methylphenyl)propanamide” indicates that it is an irritant .

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-10-12(18)6-5-7-13(10)19-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,18H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDCJFYLNGMDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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